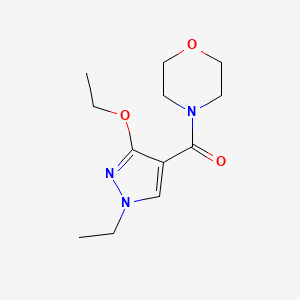
4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(morpholino)methanone” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of a pyrazole ring and a morpholino group. Pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole compounds are known to participate in a variety of chemical reactions due to the presence of the reactive pyrazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrazoles are known to be highly soluble in water and other polar solvents .
Wissenschaftliche Forschungsanwendungen
Divergent Pathways and Chemical Synthesis
The compound (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(morpholino)methanone has been investigated for its chemical properties and potential applications in various scientific fields. Research has explored the divergent pathways of reactions involving similar structural analogs in alcoholic media, leading to the formation of different products depending on the solvent used. Such studies highlight the compound's versatility in synthetic chemistry, offering insights into its reactivity and potential for creating novel molecules (Korzhenko et al., 2019).
Imaging Agent for Parkinson's Disease
Another significant application is in the development of imaging agents for diseases such as Parkinson's. For instance, derivatives of (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(morpholino)methanone have been synthesized for potential use as PET imaging agents, targeting specific enzymes associated with Parkinson's disease. This research demonstrates the compound's utility in medical diagnostics, offering a pathway to better understand and potentially monitor disease progression (Wang et al., 2017).
Novel Bioactive Heterocycles
Furthermore, studies have focused on the synthesis of novel bioactive heterocycles incorporating the (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(morpholino)methanone framework. These efforts aim to explore the compound's potential in generating new molecules with possible therapeutic applications, highlighting its importance in drug discovery and pharmaceutical research. Through structural exploration and activity evaluation, researchers have laid the groundwork for further exploration of this compound's applications in health science (Benaka Prasad et al., 2018).
Antiproliferative Activity
The antiproliferative activity of related compounds has also been investigated, underscoring the potential therapeutic benefits of (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(morpholino)methanone derivatives. Such studies contribute to a better understanding of the compound's biological activities and its potential role in developing new anticancer treatments (Zhi-hua Tang & W. Fu, 2018).
Wirkmechanismus
Pyrazoles
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazoles are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-ethoxy-1-ethylpyrazol-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-3-15-9-10(11(13-15)18-4-2)12(16)14-5-7-17-8-6-14/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOPFXMBSRJMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
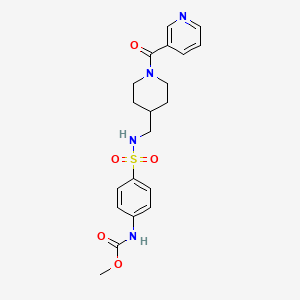
![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate](/img/structure/B2967863.png)
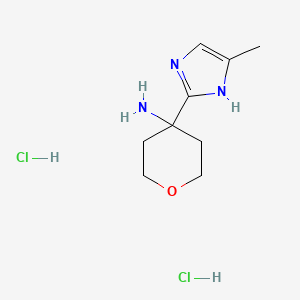
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2967865.png)
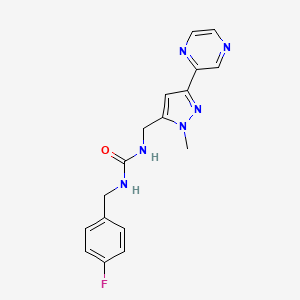
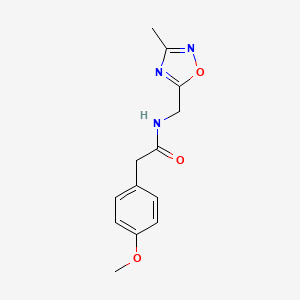
![6-[(4-Fluorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2967869.png)
![1-(oxan-4-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B2967872.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2967874.png)
![N-(4-acetylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2967875.png)
![ethyl 3-(2-(2-(2,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamido)benzoate](/img/structure/B2967877.png)

![2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2967879.png)
![3-(4-(difluoromethoxy)phenyl)-2-phenyl-5-(2-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2967882.png)
